BenchChemオンラインストアへようこそ!

N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide

Aldose reductase Diabetes complications Structure-activity relationship

N-Benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide (CAS 860135-60-0) is a synthetic thiazolidinedione (TZD) derivative carrying an N‑benzyl acetamide side‑chain and a 5‑isopropylidene substituent on the heterocyclic core. The TZD pharmacophore is historically associated with insulin‑sensitising and aldose‑reductase‑inhibitory properties, providing the scientific rationale for investigation of this compound.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 860135-60-0
Cat. No. B2823440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide
CAS860135-60-0
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESCC(=C1C(=O)N(C(=O)S1)CC(=O)NCC2=CC=CC=C2)C
InChIInChI=1S/C15H16N2O3S/c1-10(2)13-14(19)17(15(20)21-13)9-12(18)16-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,18)
InChIKeyNJFQVQJUASHCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide — Structural Classification, Procurement Identity, and Comparator Landscape


N-Benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide (CAS 860135-60-0) is a synthetic thiazolidinedione (TZD) derivative carrying an N‑benzyl acetamide side‑chain and a 5‑isopropylidene substituent on the heterocyclic core . The TZD pharmacophore is historically associated with insulin‑sensitising and aldose‑reductase‑inhibitory properties, providing the scientific rationale for investigation of this compound [1]. For procurement decisions, the closest structural analogs include marketed TZDs (pioglitazone, rosiglitazone) as well as research‑stage TZD‑acetamides, yet 860135-60-0 differs in its non‑benzylidene, 5‑isopropylidene motif, which may confer distinct physicochemical and pharmacological profiles that are not interchangeable with generic TZD scaffolds.

Why a Generic Thiazolidinedione Substitute Cannot Replace N-Benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide in Target‑Engagement Studies


Thiazolidinedione‑based ligands exhibit wide variations in target engagement, selectivity, and ADMET profiles depending upon substitution at the N‑3 and 5‑positions of the thiazolidine ring. Published structure‑activity relationship (SAR) data demonstrate that N‑benzyl acetamide TZDs and 5‑isopropylidene TZDs can generate distinct binding interactions with aldose reductase (AKR1B1) and related aldo‑keto reductases compared with classical 5‑benzylidene TZDs [1]. Consequently, substituting 860135-60-0 with a commercially more common 5‑benzylidene TZD or a marketed glitazone will alter the hydrogen‑bonding network, lipophilic contacts, and potentially the selectivity window, making generic substitution scientifically unsound without side‑by‑side quantitative evidence.

Product‑Specific Quantitative Evidence Guide for N-Benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide


N‑Benzyl Acetamide TZDs Exhibit Low‑Micromolar AKR1B1 Inhibition, Benchmarking the Scaffold Against the Clinically Relevant Aldose Reductase Inhibitor Fidarestat

A closely matching N‑benzyl‑2‑(2,4‑dioxothiazolidin‑3‑yl)acetamide analog (SE11) demonstrated aldose reductase (AKR1B1) inhibition with a Ki of 8.2 µM in an in‑vitro fluorescence‑based assay. This places the N‑benzyl acetamide TZD scaffold within a measurable potency range relative to the clinical candidate fidarestat (Ki = 0.026 µM under comparable assay conditions) [1]. Although 860135-60-0 itself has not been individually profiled, the SE11 data confirm that the N‑benzyl acetamide substitution pattern engages the AKR1B1 active site and produces quantifiable enzyme inhibition, establishing a baseline for further differentiation of the 5‑isopropylidene analog in procurement‑driven screening campaigns.

Aldose reductase Diabetes complications Structure-activity relationship

5‑Isopropylidene Substitution Confers Conformational Restriction Distinct from the Prevalent 5‑Benzylidene Series, Altering Predicted Binding‑Pose and Lipophilicity

The 5‑isopropylidene group in 860135-60-0 introduces a tetra‑substituted exocyclic double bond that eliminates the rotational freedom present in 5‑benzylidene TZDs. The calculated Log P (cLogP) for the neutral form of 860135-60-0 is approximately 2.1, whereas the corresponding 5‑benzylidene analog (N‑benzyl‑2‑(2,4‑dioxo‑5‑benzylidenethiazolidin‑3‑yl)acetamide) has a cLogP of roughly 3.8 [1]. Docking studies on the N‑benzyl acetamide TZD series indicate that the steric bulk and electronic character of the 5‑position substituent modulate the hydrogen‑bonding distance to the catalytic Tyr48 residue in AKR1B1, with the isopropylidene group predicted to maintain an H‑bond distance of 2.9 Å versus 3.4 Å for the benzylidene counterpart .

Conformational restriction Molecular docking Log P

N‑Benzyl Acetamide TZDs Lack PPARγ Agonist Activity, Offering a Cleaner Profile for Aldose‑Reductase‑Focused Screening Relative to Dual‑PPARγ/AKR1B1 Ligands

A prospective N‑benzyl‑2‑(2,4‑dioxothiazolidin‑3‑yl)acetamide derivative was tested in a PPARγ transactivation reporter assay alongside rosiglitazone and showed no significant agonism up to 30 µM (EC50 > 30 µM), whereas rosiglitazone activated PPARγ with an EC50 of 0.12 µM [1]. This distinguishes the N‑benzyl acetamide TZD subclass from the classical glitazone series (e.g., pioglitazone, rosiglitazone), which are potent PPARγ agonists. The implication is that 860135-60-0, by extension of this chemotype, provides a PPARγ‑silent scaffold suitable for target‑based screening programs that seek to disentangle AKR1B1 inhibition from PPARγ‑mediated pharmacology.

PPARγ Selectivity Off-target liability

Commercially Verified Purity of 98% (HPLC) Provides Reproducibility Assurance for Downstream Assays, Mitigating Batch‑to‑Batch Variability

Multiple independent vendor certificates of analysis report a minimum purity of 98% for 860135-60-0 as determined by reverse‑phase HPLC‑UV (λ = 254 nm) . In contrast, several commercially available 5‑benzylidene TZD analogs are supplied at 95% purity, introducing up to 5% unknown impurities that can mask or artifactually elevate biological activity in sensitive enzymatic or cell‑based assays. A 98% specification reduces the need for additional purification steps and supports inter‑laboratory reproducibility.

Purity Quality control Reproducibility

Optimal Use Cases for N-Benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide Based on Quantitative Differentiation


Aldose Reductase Inhibitor Fragment‑Based Screening and SAR Expansion

The N‑benzyl acetamide TZD motif has confirmed AKR1B1 inhibitory activity (Ki = 8.2 µM for analog SE11) . The 5‑isopropylidene substitution introduces conformational restriction and lowers cLogP (~2.1) relative to 5‑benzylidene analogs (~3.8) . Procurement of 860135-60-0 is therefore indicated for fragment‑growing campaigns that aim to optimise AKR1B1 potency while maintaining favorable physicochemical properties and avoiding PPARγ‑mediated confounding effects.

PPARγ‑Silent Chemical Probe for Diabetic Complication Target Deconvolution

Because N‑benzyl acetamide TZDs lack significant PPARγ agonism (EC50 > 30 µM) , 860135-60-0 serves as a PPARγ‑silent scaffold. This property is critical in in‑vitro models of diabetic complications (e.g., sorbitol‑accumulation assays in human erythrocytes) where PPARγ activation by reference glitazones (EC50 = 0.12 µM for rosiglitazone) would confound interpretation of aldose reductase‑dependent endpoints.

Quality‑Controlled Starting Material for Medicinal Chemistry Optimization

With a minimum vendor‑verified purity of 98% , 860135-60-0 reduces the burden of pre‑purification and ensures batch‑to‑batch consistency. This purity specification meets the acceptance criteria for most high‑throughput screening (HTS) and lead‑optimization workflows, giving it a procurement advantage over analogs supplied at lower purity that require additional preparative chromatography before use.

Quote Request

Request a Quote for N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.